molecular formula C22H43NO4 B10764547 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-1,3-oxazolidin-3-yloxidanyl

2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-1,3-oxazolidin-3-yloxidanyl

Cat. No.: B10764547
M. Wt: 385.6 g/mol
InChI Key: SXAPWGVGMOSGBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Doxyl Stearic Acid typically involves the introduction of the DOXYL group into the stearic acid molecule. This can be achieved through a series of chemical reactions that include the formation of an oxazolidine ring. The reaction conditions often require specific reagents and catalysts to ensure the successful incorporation of the DOXYL group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

12-Doxyl Stearic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 12-Doxyl Stearic Acid include oxidizing agents for redox reactions and alcohols or amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of 12-Doxyl Stearic Acid include various esters, amides, and oxidized derivatives. These products are often used in further studies to explore the properties and applications of the compound .

Scientific Research Applications

12-Doxyl Stearic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 12-Doxyl Stearic Acid involves its ability to act as a spin label. The DOXYL group, being a stable free radical, interacts with the surrounding environment, allowing researchers to study the molecular dynamics and interactions within membranes. This interaction is often monitored using techniques such as electron paramagnetic resonance (EPR) spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Doxyl Stearic Acid is unique due to the specific positioning of the DOXYL group, which allows it to probe different depths within lipid bilayers compared to other spin-labeled stearic acids. This makes it particularly valuable in studies that require precise information about membrane structure and dynamics .

Properties

Molecular Formula

C22H43NO4

Molecular Weight

385.6 g/mol

IUPAC Name

11-(2-hexyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid

InChI

InChI=1S/C22H43NO4/c1-4-5-6-14-17-22(23(26)21(2,3)19-27-22)18-15-12-10-8-7-9-11-13-16-20(24)25/h26H,4-19H2,1-3H3,(H,24,25)

InChI Key

SXAPWGVGMOSGBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(N(C(CO1)(C)C)O)CCCCCCCCCCC(=O)O

Origin of Product

United States

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